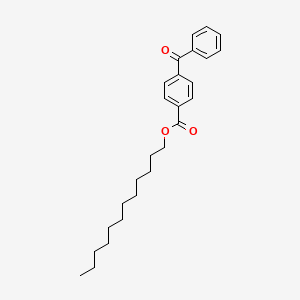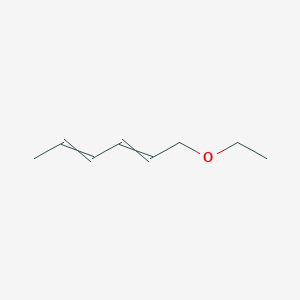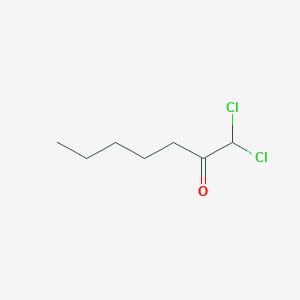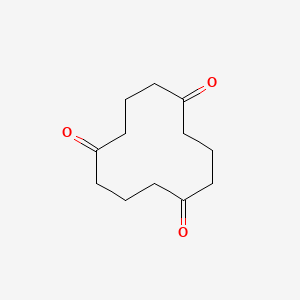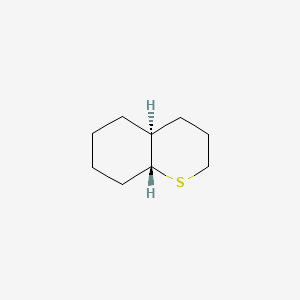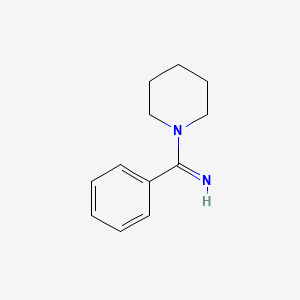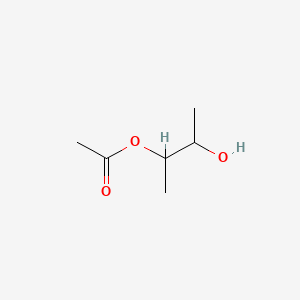
Butyryltrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyryltrimethylsilane is an organosilicon compound characterized by the presence of a butyryl group attached to a trimethylsilyl moiety. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyryltrimethylsilane can be synthesized through various methods, including the reaction of butyryl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Butyryltrimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives.
Reduction: It can be reduced to form this compound hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: this compound hydride.
Substitution: Various substituted silanes depending on the reagent used.
Scientific Research Applications
Butyryltrimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of butyryltrimethylsilane involves its ability to act as a source of the butyryl group in chemical reactions. The trimethylsilyl moiety provides stability and facilitates the transfer of the butyryl group to target molecules. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme inhibition in biological systems or surface modification in material science.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with similar reactivity but lacks the butyryl group.
Triethylsilane: Another silane with a slightly different alkyl group, used in similar applications.
Butyrylchloride: A compound that provides the butyryl group but lacks the stability conferred by the trimethylsilyl moiety.
Uniqueness: Butyryltrimethylsilane is unique due to the combination of the butyryl and trimethylsilyl groups, which provides both reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are required, such as in the synthesis of complex organic molecules and in material science.
Properties
CAS No. |
54655-56-0 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7(8)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
KCWDNSBTUCQERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)

![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
